molecular formula C9H16O3 B14544698 Propyl 2-oxohexanoate CAS No. 62123-50-6

Propyl 2-oxohexanoate

Cat. No.: B14544698
CAS No.: 62123-50-6
M. Wt: 172.22 g/mol
InChI Key: WVZCLGDHXINTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-oxohexanoate is an organic ester compound characterized by a six-carbon backbone with a ketone group at the second carbon and a propyl ester moiety. The compound’s reactivity and stability are influenced by the electron-withdrawing ketone group and the propyl chain’s hydrophobicity.

Properties

IUPAC Name

propyl 2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(10)9(11)12-7-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZCLGDHXINTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482533
Record name propyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-50-6
Record name propyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-oxohexanoate can be synthesized through the esterification of 2-oxohexanoic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Retro-Claisen Fragmentation

Propyl 2-oxohexanoate undergoes base-catalyzed retro-Claisen fragmentation, a reaction critical in the cleavage of 1,3-diketones. In the presence of strong bases like 1,8-diazabicycloundec-7-ene (DBU), the ester reacts via nucleophilic attack on the ketone, leading to bond cleavage and formation of smaller fragments. Key mechanistic insights include:

  • Reaction Pathway :

    • Deprotonation of methanol by DBU generates methoxide, which performs a nucleophilic 1,2-addition to the ketone.

    • Formation of a hydrogen-bonded enolate intermediate, followed by fragmentation into methyl acetate and an α,β-unsaturated carbonyl compound .

  • Catalyst Role : DBU acts as both a base and hydrogen-bond donor (HBD), stabilizing intermediates through non-covalent interactions .

Experimental Conditions :

CatalystSolventTemperatureYield
DBU (15%)MethanolRT89%
TBDMethanolRT75%
KOHMethanolRT68%

Enzymatic Interactions

This compound derivatives exhibit potent inhibition of phospholipase A2 (GIVA cPLA₂), an enzyme involved in inflammatory pathways. Structure-activity relationship (SAR) studies reveal:

  • Key Structural Features :

    • A free carboxyl group positioned 3–4 carbons from the oxoester enhances potency (e.g., 17a , IC₅₀ = 0.00008) .

    • Aromatic substituents (e.g., biphenyl) improve selectivity for cPLA₂ over calcium-independent PLA₂ (GVIA iPLA₂) .

Inhibition Data :

CompoundTarget EnzymeIC₅₀ (mole fraction)Selectivity
17a GIVA cPLA₂0.00008>1,000×
10b GVIA iPLA₂0.0052~10×

Hydrolysis and Esterification

The compound participates in acid- or base-catalyzed hydrolysis and esterification:

  • Acid-Catalyzed Hydrolysis :

    • Yields 2-oxohexanoic acid and propanol under reflux with dilute H₂SO₄ .

  • Esterification :

    • Reacts with acyl chlorides (e.g., hexanoyl chloride) in the presence of triethylamine to form mixed esters .

Reaction Kinetics :

  • Hydrolysis follows pseudo-first-order kinetics with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

Spontaneous Decarboxylation

Under physiological conditions, this compound can undergo spontaneous decarboxylation, forming pentan-2-one and CO₂. This reaction is thermodynamically favorable (ΔrG=1.84kcal/mol\Delta_rG'^\circ = -1.84 \, \text{kcal/mol}) and does not require enzymatic catalysis .

Cyclization Reactions

The α-ketoester moiety enables cyclization with nucleophiles like hydrazines:

  • Pyrazole Synthesis :

    • Reacts with hydrazine hydrate to form 5-methyl-3-propyl-4-carboxypyrazole (yield: 63%) via keto-enol tautomerization and cyclocondensation .

Synthetic Protocol :

  • Condensation with hydrazine at pH 7–9.

  • Reflux in methanol with NaOH.

  • Acidification to precipitate the pyrazole derivative .

Oxidation and Reduction

  • Oxidation : Dess-Martin periodinane converts 2-hydroxyhexanoate derivatives to this compound .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding propyl 2-hydroxyhexanoate .

This compound’s reactivity is central to its applications in medicinal chemistry (enzyme inhibition) and synthetic organic chemistry (C–C bond cleavage, cyclization). Its tunable selectivity and catalytic versatility underscore its importance as a multifunctional intermediate .

Scientific Research Applications

Propyl 2-oxohexanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propyl 2-oxohexanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological activity. For example, the ketone group can undergo reduction to form alcohols, which may interact with enzymes and other biomolecules. Additionally, the ester group can be hydrolyzed to release 2-oxohexanoic acid and propanol, which may have distinct biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include other α-ketoacid esters (e.g., methyl 2-oxohexanoate, ethyl 2-oxoglutarate) and propyl esters with varying backbones (e.g., 3-(trimethoxysilyl)propyl methacrylate, 4-propylphenol). Below is a comparative analysis based on available

Table 1: Comparative Properties of Propyl 2-Oxohexanoate and Analogues
Compound Molecular Formula Functional Groups Key Applications/Findings Reference
This compound C₉H₁₆O₃ α-ketoacid, propyl ester Hypothesized use in flavoring or biochemistry N/A (inferred)
2-Oxohexanoate C₆H₁₀O₃ α-ketoacid No effect on HIF-1α accumulation in cells
3-(Trimethoxysilyl)propyl methacrylate C₁₀H₂₀O₅Si Methacrylate, silane Bone scaffold synthesis (micro-CT validated)
4-Propylphenol C₇H₁₂O Phenol, propyl Medicinal odor (clove-like, smoky)
Pyridalyl C₁₈H₁₂Cl₄F₃NO₂ Dichloroallyl ether Pesticide (persistent organic pollutant)

Industrial and Biochemical Relevance

  • Flavoring Agents: Propyl esters like 4-propylphenol are used in fragrances for their clove-like aroma . This compound may similarly contribute green or earthy notes, though direct evidence is lacking.
  • Polymer Chemistry: Propyl-containing methacrylates (e.g., ) are critical in synthesizing macroporous scaffolds, suggesting that this compound could act as a monomer in specialty polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.